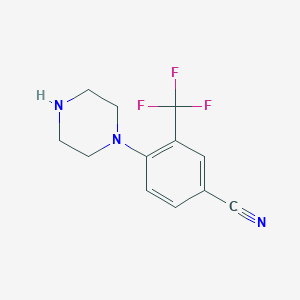

4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile

説明

“4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile” is likely a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The trifluoromethyl group is often used in drug design because it can enhance the compound’s metabolic stability and lipophilicity .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the piperazine ring and the trifluoromethyl group. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

Piperazine rings can participate in various chemical reactions, including alkylation, acylation, and substitution reactions . The trifluoromethyl group is generally stable under normal conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Piperazine derivatives generally have good solubility in organic solvents .科学的研究の応用

4-(1-Piperazinyl)-3-TFMB has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, polymers, and other materials. It has also been used in the study of biochemical and physiological processes, such as enzyme activity, receptor binding, and signal transduction. Additionally, it has been used in the study of the structure and function of proteins, as well as in the development of new drugs and therapeutic agents.

作用機序

Target of Action

Compounds with a similar structure, such as 7-fluoro-4-(1-piperazinyl)quinolines, have shown anti-tumor activity against human carcinoma cell lines . These cell lines express high levels of EGFR (Epidermal Growth Factor Receptor), suggesting that EGFR could be a potential target .

Mode of Action

Based on the information about structurally similar compounds, it can be hypothesized that this compound may interact with its targets, possibly egfr, leading to changes that inhibit tumor growth .

Biochemical Pathways

Given the potential anti-tumor activity, it can be inferred that this compound may affect pathways related to cell proliferation and survival .

Result of Action

Based on the potential anti-tumor activity of structurally similar compounds, it can be hypothesized that this compound may inhibit cell proliferation and induce cell death in tumor cells .

実験室実験の利点と制限

The main advantage of using 4-(1-Piperazinyl)-3-TFMB in lab experiments is its high solubility in a variety of organic solvents. This makes it easy to work with and allows for high yields in reactions. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in lab experiments. It is not very water soluble, which can make it difficult to work with in aqueous solutions. Additionally, its toxicity has not been extensively studied, and it should be handled with care in the laboratory.

将来の方向性

There are many potential future directions for research involving 4-(1-Piperazinyl)-3-TFMB. One potential direction is to further investigate its mechanism of action, in order to better understand how it interacts with proteins and other molecules in the cell. Additionally, further research could be done to explore its potential applications in the development of new drugs and therapeutic agents. Additionally, further research could be done to explore its potential toxicity, as well as its potential uses in other scientific research applications. Finally, further research could be done to explore its potential uses in the synthesis of other compounds and materials.

合成法

4-(1-Piperazinyl)-3-TFMB can be synthesized from benzonitrile and 1-piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction is conducted at room temperature, and the product is isolated by extraction and purification. The overall yield of the reaction is usually quite high, with yields of up to 95% reported.

Safety and Hazards

特性

IUPAC Name |

4-piperazin-1-yl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3/c13-12(14,15)10-7-9(8-16)1-2-11(10)18-5-3-17-4-6-18/h1-2,7,17H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAAUWXIUTZWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401231234 | |

| Record name | 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211518-64-7 | |

| Record name | 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211518-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)